3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid
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Overview
Description
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid, also known as (E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, is a chemical compound with the molecular formula C10H7ClF2O3 and a molecular weight of 248.61 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and reactivity.
2-Propenoic acid, 3-[5-chloro-2-(difluoromethoxy)phenyl]-, (2E): Another structurally related compound with similar applications in research.
Uniqueness
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H7ClF2O3 |
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Molecular Weight |
248.61 g/mol |
IUPAC Name |
3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15) |
InChI Key |
CHRACTNYZGBMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F |
Origin of Product |
United States |
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